molecular formula C10H12N2O2S B14591689 2,2-Dimethyl-1-[(3-nitrophenyl)sulfanyl]aziridine CAS No. 61076-31-1

2,2-Dimethyl-1-[(3-nitrophenyl)sulfanyl]aziridine

Cat. No.: B14591689
CAS No.: 61076-31-1
M. Wt: 224.28 g/mol
InChI Key: WNMNZULUVWUTDV-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-[(3-nitrophenyl)sulfanyl]aziridine is an organic compound that features an aziridine ring, a three-membered nitrogen-containing ring, substituted with a 3-nitrophenylsulfanyl group and two methyl groups. Aziridines are known for their strained ring structure, which makes them highly reactive and useful intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-[(3-nitrophenyl)sulfanyl]aziridine typically involves the reaction of 2,2-dimethylaziridine with 3-nitrobenzenethiol under basic conditions. The reaction proceeds through the nucleophilic attack of the thiol on the aziridine ring, leading to the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and concentration to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-[(3-nitrophenyl)sulfanyl]aziridine can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The aziridine ring can be opened by nucleophiles, leading to the formation of amines.

    Substitution: The sulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or peracids.

    Reduction: Typical reagents include lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Reduction of the nitro group yields 2,2-dimethyl-1-[(3-aminophenyl)sulfanyl]aziridine.

    Reduction: Ring-opening reactions yield various amines depending on the nucleophile used.

    Substitution: Substitution reactions yield derivatives with different functional groups replacing the sulfanyl group.

Scientific Research Applications

2,2-Dimethyl-1-[(3-nitrophenyl)sulfanyl]aziridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme mechanisms involving aziridine substrates.

    Medicine: Investigated for its potential as a building block in the synthesis of pharmaceuticals.

    Industry: Used in the production of polymers and other materials through ring-opening polymerization.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-[(3-nitrophenyl)sulfanyl]aziridine involves its high reactivity due to the strained aziridine ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. The nitro group can also participate in redox reactions, adding to the compound’s versatility.

Comparison with Similar Compounds

Similar Compounds

    Aziridine: The parent compound with no substituents.

    2,2-Dimethylaziridine: Lacks the 3-nitrophenylsulfanyl group.

    3-Nitrophenylaziridine: Lacks the dimethyl substitution on the aziridine ring.

Uniqueness

2,2-Dimethyl-1-[(3-nitrophenyl)sulfanyl]aziridine is unique due to the combination of the aziridine ring, the 3-nitrophenylsulfanyl group, and the dimethyl substitution

Properties

CAS No.

61076-31-1

Molecular Formula

C10H12N2O2S

Molecular Weight

224.28 g/mol

IUPAC Name

2,2-dimethyl-1-(3-nitrophenyl)sulfanylaziridine

InChI

InChI=1S/C10H12N2O2S/c1-10(2)7-11(10)15-9-5-3-4-8(6-9)12(13)14/h3-6H,7H2,1-2H3

InChI Key

WNMNZULUVWUTDV-UHFFFAOYSA-N

Canonical SMILES

CC1(CN1SC2=CC=CC(=C2)[N+](=O)[O-])C

Origin of Product

United States

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